2-(Oxolan-2-yl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that combines an oxolane ring with a thiazole structure. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. The thiazole moiety is known for its role in many bioactive compounds, while the oxolane ring adds unique properties that can enhance the compound's reactivity and biological profile.
2-(Oxolan-2-yl)-1,3-thiazole-4-carboxylic acid belongs to the class of thiazole derivatives, which are characterized by a five-membered ring containing sulfur and nitrogen atoms. It is classified as a carboxylic acid due to the presence of the carboxyl (-COOH) functional group.
The synthesis of 2-(Oxolan-2-yl)-1,3-thiazole-4-carboxylic acid typically involves multi-step reactions that may include:
The synthesis often requires specific reaction conditions such as temperature control, pH adjustments, and the use of catalysts to optimize yield and purity. Techniques such as chromatography may be employed for purification after synthesis .
The compound's molecular formula is , with a molecular weight of approximately 189.23 g/mol.
2-(Oxolan-2-yl)-1,3-thiazole-4-carboxylic acid can participate in various chemical reactions:
Common reagents used in these reactions include bases (for substitution), reducing agents like lithium aluminum hydride for reductions, and oxidizing agents such as hydrogen peroxide for oxidation processes .
The mechanism of action for 2-(Oxolan-2-yl)-1,3-thiazole-4-carboxylic acid is not fully elucidated but is believed to involve interactions with specific biological targets:
Research indicates that its unique structure allows it to interact with various biomolecules, potentially leading to diverse pharmacological effects .
Relevant data indicates that the compound's melting point is approximately 150–155 °C, which suggests good thermal stability for synthetic applications .
2-(Oxolan-2-yl)-1,3-thiazole-4-carboxylic acid has several applications in scientific research:
2-(Oxolan-2-yl)-1,3-thiazole-4-carboxylic acid represents a structurally sophisticated hybrid heterocyclic compound combining two pharmacologically significant motifs: a 1,3-thiazole ring and a tetrahydrofuran (oxolane) moiety. This molecular architecture features a carboxylic acid functionality at the 4-position of the thiazole nucleus and a fused oxolane ring attached via a carbon-carbon bond at the thiazole's 2-position. Such structural complexity enables diverse interactions with biological targets, leveraging the hydrogen-bonding capacity of the carboxylic acid, the polarity of the oxolane oxygen, and the π-electron system of the thiazole. Chemically, it is classified as a five-membered heterocyclic system containing multiple heteroatoms (nitrogen, sulfur, oxygen), aligning it with privileged scaffolds prevalent in FDA-approved therapeutics [1] [7]. Its IUPAC name, 2-tetrahydro-2-furanyl-1,3-thiazole-4-carboxylic acid, precisely defines the connectivity, while its SMILES notation (C1CC(OC1)C2=NC=C(S2)C(=O)O) and InChIKey (KAZDULIBDQUOFX-UHFFFAOYSA-N) provide unambiguous machine-readable descriptors essential for cheminformatics and database searches [3] [8].
Thiazole-oxolane hybrids occupy a strategic niche in rational drug design due to their dual functionality and enhanced pharmacokinetic profiles. The thiazole ring contributes to:
Concurrently, the oxolane (tetrahydrofuran) moiety provides:
Table 1: Structural and Physicochemical Profile of 2-(Oxolan-2-yl)-1,3-thiazole-4-carboxylic Acid
Property | Value/Descriptor |
---|---|
Molecular Formula | C₈H₉NO₃S |
Molecular Weight | 199.23 g/mol |
IUPAC Name | 2-(oxolan-2-yl)-1,3-thiazole-4-carboxylic acid |
SMILES | C1CC(OC1)C2=NC=C(S2)C(=O)O |
InChIKey | KAZDULIBDQUOFX-UHFFFAOYSA-N |
Hydrogen Bond Donors | 1 (carboxylic acid) |
Hydrogen Bond Acceptors | 4 (thiazole N, oxolane O, carboxylic acid O×2) |
Topological Polar Surface Area | 77.4 Ų |
Purity (Commercial) | ≥95% [3] |
Pharmacologically, this scaffold demonstrates broad applicability:
Thiazole-based pharmacophores have evolved through distinct eras, driven by antibiotic discovery and resistance challenges:
1980s–1990s: Golden Age of Thiazole AntibioticsThiazoles emerged as critical components in β-lactam antibiotics, enhancing spectrum and potency against Gram-negative pathogens. Key milestones include:
Table 2: Historical Timeline of Thiazole-Containing Antibiotics
FDA Approval Year | Antibiotic | Class | Thiazole Role |
---|---|---|---|
1980 | Cefotaxime | 2nd-gen cephalosporin | 1,3-Thiazole side chain |
1984 | Ceftazidime | 3rd-gen cephalosporin | 1,3-Thiazole side chain |
1986 | Aztreonam | Monobactam | 1,3-Thiazole core |
1992 | Tazobactam | β-lactamase inhibitor | 1,2,3-Triazole-thiazole hybrid |
2000 | Linezolid | Oxazolidinone | 1,3-Oxazolidine-thiazole synergy |
2000s–Present: Expansion Beyond Anti-infectivesThiazole scaffolds diversified into anticancer, anti-inflammatory, and neurological domains:
Challenges persist in bacterial resistance, where thiazole-containing antibiotics face rising MIC values due to ESBL and carbapenemase expression. This has renewed interest in novel thiazole-oxolane hybrids with enhanced penetration and resistance evasion [1] [7].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1